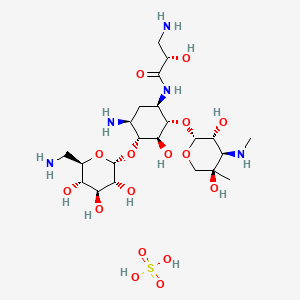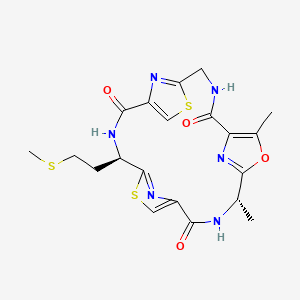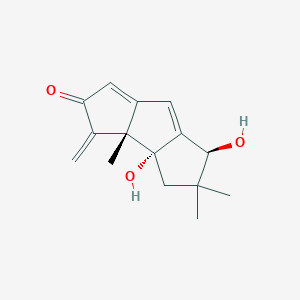
2,4-Diamino-6-chloromethylpteridine
Übersicht
Beschreibung
2,4-Diamino-6-chloromethylpteridine is a heterocyclic compound with the molecular formula C7H7ClN6 It is a derivative of pteridine, a bicyclic compound consisting of a pyrimidine ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-chloromethylpteridine typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine. One common method includes the reaction of guanidine hydrochloride with ethyl cyanoacetate to form 2,4-diamino-6-hydroxypyrimidine. This intermediate is then chlorinated using phosphorus oxychloride in the presence of a catalyst such as diisopropylethylamine .
Industrial Production Methods
For industrial-scale production, the process is optimized to improve yield and purity while reducing costs. The use of alcohols to quench the reaction and the addition of dispersants with lower polarity can enhance the recovery rate and simplify the separation of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diamino-6-chloromethylpteridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form condensation products with aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride in dry solvents such as dimethyl sulfoxide or tetrahydrofuran are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are effective.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted pteridines, while oxidation can produce pteridine oxides.
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-6-chloromethylpteridine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential anti-tubercular agents.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly dihydrofolate reductase, which is a target for anti-cancer and anti-microbial drugs.
Materials Science: Its derivatives are explored for use in organic electronics and as building blocks for advanced materials.
Wirkmechanismus
The mechanism of action of 2,4-Diamino-6-chloromethylpteridine involves its interaction with specific molecular targets. For instance, it can inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell division. This inhibition disrupts the production of nucleotides, leading to the suppression of cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-6-chloropyrimidine: A structurally similar compound used in the synthesis of Minoxidil, a medication for hair growth.
2,4-Diamino-6-hydroxypyrimidine: An intermediate in the synthesis of 2,4-Diamino-6-chloromethylpteridine.
Pyrimethamine: An anti-parasitic drug that also inhibits dihydrofolate reductase.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Eigenschaften
IUPAC Name |
6-(chloromethyl)pteridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN6/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6/h2H,1H2,(H4,9,10,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJBYRAXZVHUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=NC(=NC2=N1)N)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82778-08-3 (hydrochloride) | |
| Record name | 2,4-Diamino-6-chloromethylpteridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057521638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90206130 | |
| Record name | 2,4-Diamino-6-chloromethylpteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57521-63-8 | |
| Record name | 2,4-Diamino-6-chloromethylpteridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057521638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diamino-6-chloromethylpteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







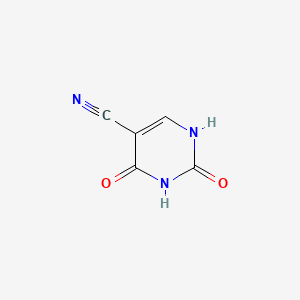
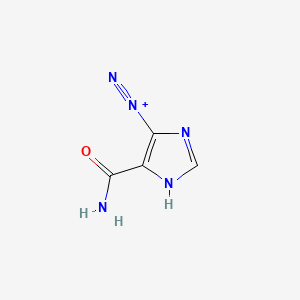
![2-[2-(1-oxidoazocan-1-ium-1-yl)ethyl]guanidine](/img/structure/B1208138.png)
![5-[1-(3-carboxy-5-chloro-4-hydroxy-phenyl)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(1R)-1,5-dimethylhexyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]butyl]-3-chloro-2-hydroxy-benzoic acid](/img/structure/B1208140.png)
![[[(2R,3R,4S,5R)-4-fluoro-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B1208141.png)
